molecular formula C15H21N7O2S B2467840 N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1226440-30-7

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide

Cat. No.: B2467840
CAS No.: 1226440-30-7
M. Wt: 363.44
InChI Key: OCIBBGHLRGCTDI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide is a heterocyclic compound featuring a pyridazine core linked to a piperazine-sulfonamide moiety and a pyridin-4-ylamino substituent. The dimethyl groups on the piperazine nitrogen and the sulfonamide functionality are critical to its physicochemical properties, influencing solubility, bioavailability, and tissue penetration .

Properties

IUPAC Name

N,N-dimethyl-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2S/c1-20(2)25(23,24)22-11-9-21(10-12-22)15-4-3-14(18-19-15)17-13-5-7-16-8-6-13/h3-8H,9-12H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBGHLRGCTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Synthesis

The pyridazine ring system is typically constructed via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazines, followed by dehydrogenation. For this compound, the 6-aminopyridazin-3-yl subunit is synthesized by reacting 3,6-dichloropyridazine with excess hydrazine hydrate under reflux in ethanol, yielding 3-hydrazinylpyridazine . Subsequent coupling with 4-aminopyridine introduces the pyridin-4-ylamino group via nucleophilic aromatic substitution (NAS), facilitated by a palladium catalyst in dimethylformamide (DMF) at 120°C.

Piperazine-Sulfonamide Functionalization

The piperazine-sulfonamide moiety is introduced through a two-step process:

  • Sulfonation of Piperazine : N,N-Dimethylpiperazine is treated with chlorosulfonic acid in dichloromethane at 0°C to form the intermediate piperazine-1-sulfonyl chloride .
  • Coupling with Pyridazine : The sulfonyl chloride intermediate reacts with the preformed 6-(pyridin-4-ylamino)pyridazin-3-amine under basic conditions (triethylamine, THF, 25°C), yielding the target compound.

Conventional vs. Ultrasonically Assisted Synthesis

Recent advancements in synthetic methodologies highlight the efficacy of ultrasonication for accelerating reaction kinetics and improving yields. Comparative studies between conventional heating and ultrasonic methods are summarized below:

Reaction Step Conventional Conditions Yield (%) Ultrasonic Conditions Yield (%)
Pyridazine-amine coupling 6 h, 120°C, DMF 78 45 min, 60°C, DMF 92
Sulfonamide formation 8 h, 25°C, THF 82 30 min, 30°C, THF 95
Final purification Column chromatography (4 h) 85 Recrystallization (ethanol) 98

Data adapted from ultrasonication studies on analogous sulfonamide syntheses.

Ultrasonic irradiation enhances mass transfer and reduces activation energy, enabling near-quantitative conversions in shorter durations. For instance, the sulfonamide coupling step achieves 95% yield within 30 minutes under sonication, compared to 82% over 8 hours conventionally.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • DMF vs. Toluene : Polar aprotic solvents (DMF, DMSO) favor NAS reactions by stabilizing transition states. In contrast, toluene is preferred for cyclization steps due to its high boiling point and inertness.
  • Catalytic Systems : Palladium(II) acetate with Xantphos ligand achieves 92% coupling efficiency for pyridin-4-ylamino attachment, while weaker bases (K₂CO₃) prevent sulfonamide hydrolysis.

Temperature and Time Dependencies

  • Pyridazine Functionalization : Elevated temperatures (120°C) are critical for NAS but risk side reactions (e.g., deamination). Time-controlled heating (≤6 h) mitigates degradation.
  • Sulfonamide Stability : Reactions involving sulfonyl chlorides require low temperatures (0–25°C) to prevent self-condensation.

Purification and Analytical Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (3:1) mixtures yield crystalline product with >98% purity (HPLC).
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual hydrazine byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.28 (s, 6H, N(CH₃)₂), 3.12–3.15 (m, 4H, piperazine-H), 7.45 (d, J = 6.0 Hz, 2H, pyridine-H), 8.32 (d, J = 6.0 Hz, 2H, pyridine-H).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (C=N pyridazine).

Challenges and Scalability Considerations

  • Regioselectivity : Competing reactions at pyridazine C-3 and C-4 positions necessitate careful stoichiometric control. Excess 4-aminopyridine (1.5 equiv.) ensures >90% C-6 selectivity.
  • Industrial Adaptation : Continuous-flow reactors coupled with in-line UV monitoring improve reproducibility for large-scale production (>1 kg/batch).

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often under mild heating.

      Products: Oxidized derivatives, potentially altering the sulfonamide or piperazine moieties.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, often at low temperatures.

      Products: Reduced forms of the pyridazinyl or pyridinyl rings.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives with altered pharmacological properties.

Common Reagents and Conditions

    Bases: Potassium carbonate, triethylamine.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: 4-dimethylaminopyridine (DMAP), palladium on carbon (Pd/C).

Scientific Research Applications

Drug Design and Development

N,N-Dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide has been explored for its potential as a therapeutic agent in various diseases. The pyridazine ring is known for its role in enhancing molecular interactions and binding affinity with biological targets.

Case Study: Spinal Muscular Atrophy (SMA)
Research has demonstrated that compounds containing pyridazine scaffolds can modulate pre-mRNA splicing, which is essential for treating SMA. A study highlighted the effectiveness of pyridazine derivatives in stimulating the synthesis of full-length SMN2 RNA, crucial for SMA therapy. The compound exhibited an EC50 value of 0.6 µM in enhancing SMN protein levels in cellular assays, indicating significant therapeutic potential .

Molecular Recognition

The ability of this compound to engage in intramolecular hydrogen bonding makes it a candidate for molecular recognition applications. The compound's structural features facilitate binding to specific proteins or enzymes, which is vital in designing inhibitors or modulators.

Case Study: Bromodomain Inhibition
Research indicates that similar pyridazine derivatives can effectively bind to bromodomains involved in chromatin regulation. These interactions are critical for developing inhibitors targeting epigenetic regulators, potentially leading to novel cancer therapies .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties, making this compound a candidate for antimicrobial research. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Screening
A screening of compounds similar to this compound revealed promising results against multidrug-resistant bacteria such as Acinetobacter baumannii. These findings suggest potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves:

  • Molecular Targets

      Kinases: Inhibition of specific kinases involved in signal transduction pathways.

      Receptors: Binding to receptors that regulate cellular processes.

  • Pathways Involved

      Signal Transduction: Disruption of pathways that promote cell growth and survival.

      Enzyme Inhibition: Blocking the activity of enzymes critical for pathogen survival or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name/ID Core Structure Substituents on Piperazine Functional Groups Molecular Weight
Target Compound Pyridazine N,N-dimethyl, sulfonamide Pyridin-4-ylamino Not Provided
6-(4-(ethylsulfonyl)piperazin-1-yl)imidazo[1,2-b]pyridazine (3k) Imidazo[1,2-b]pyridazine Ethylsulfonyl Trifluoromethylphenyl 440.3
N-(2-fluorophenyl)-4-[6-(4-pyridylamino)pyridazin-3-yl]piperazine-1-carboxamide Pyridazine Carboxamide (2-fluorophenyl) Pyridin-4-ylamino 393.4
3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) Imidazo[1,2-b]pyridazine Methylsulfinylphenyl Methylsulfonylphenyl 377.0 (MS data)
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidine Deuterated methylpiperazine sulfonyl Ethoxy, propyl Not Provided

Key Observations:

  • The target compound’s pyridazine core distinguishes it from imidazopyridazine (e.g., 3k) or pyrazolopyrimidine (e.g., ) analogs, which may alter binding affinity to enzymatic targets like phosphodiesterases or kinases.

Table 3: Biodistribution and Functional Comparisons

Compound Class Tissue Penetration (Rat Model) Functional Activity Reference
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs High ocular and neural accumulation Multifunctional antioxidants (MFAO)
Target Compound (Hypothesized) Likely moderate neural penetration Unknown; potential kinase/phosphodiesterase modulation N/A
3k Not tested Anticandidal, antiparasitic (structural similarity to imidazopyridazines)
Phosphodiesterase inhibitor () Not tested PDE5 inhibition (similar to sildenafil analogs)

Key Observations:

  • Piperazine-sulfonamide analogs in and show tissue-specific biodistribution, with MFAO variants exhibiting enhanced antioxidant capacity in neural tissues.
  • Imidazopyridazine derivatives (e.g., 3k) demonstrate antiparasitic activity, suggesting the target compound’s pyridazine core could be optimized for similar applications .

Biological Activity

N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that includes piperazine and pyridazine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Antiviral Activity

Research indicates that compounds containing piperazine and sulfonamide groups exhibit significant antiviral properties. For instance, a related study demonstrated that piperazine sulfonamide derivatives showed enhanced binding affinity to HIV-1 protease, with some compounds achieving a 60-fold increase in enzyme binding affinity compared to standard inhibitors . Although specific data on this compound is limited, the structural similarities suggest potential antiviral efficacy.

Enzyme Inhibition

The compound's structure suggests possible inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. A review of nitrogen-containing heterocycles indicated that similar compounds demonstrated IC50 values in the low micromolar range against cholinesterases .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound 10.055-
Compound 20.017-

This table illustrates the efficacy of certain compounds in inhibiting cholinesterases, highlighting the potential for further investigation into this compound.

Anticancer Potential

Piperazine derivatives have also been explored for their anticancer properties. A study reported that modifications to piperazine structures could enhance their selectivity towards cancer cell lines while minimizing toxicity to normal cells . The sulfonamide group may contribute to this selectivity by interacting with specific cellular pathways involved in tumor growth.

Case Study 1: HIV Protease Inhibition

In a study focusing on the design of piperazine-based inhibitors for HIV protease, compounds similar to this compound were synthesized and tested. The results indicated that structural modifications significantly impacted antiviral activity, suggesting a promising avenue for developing effective HIV treatments .

Case Study 2: Alzheimer's Disease Treatment

Another investigation assessed various piperazine derivatives for their ability to inhibit AChE and BChE. Compounds with similar structural features to this compound exhibited potent inhibitory effects, indicating potential therapeutic applications in Alzheimer's disease management .

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